- Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2Tetrahedron Letters, 2007, 48(1), 17-20,
Cas no 942-24-5 (Methyl indole-3-carboxylate)
Methyl indole-3-carboxylate is a natural product isolated from sorangium cellulosum soce895 strain Methyl indole-3-carboxylate showed weak activity against gram positive Nocardia sp, with an MIC value of 33.3 μ G/ml
Methyl indole-3-carboxylate structure
Methyl indole-3-carboxylate Properties
Names and Identifiers
-
- Methyl indole-3-carboxylate
- methyl 1H-indole-3-carboxylate
- Methyl 3-indolecarboxylate
- 3-Methoxycarbonylindole
- 3-Carbomethoxyindole
- Methyl indolyl-3-carboxylate
- Indole-3-carboxylic Acid Methyl Ester
- [ "" ]
- 1H-Indole-3-carboxylic acid, methyl ester
- 1H-Indole-3-carboxylic acid methyl ester
- Indole-3-carboxylic acid, methyl ester
- QXAUTQFAWKKNLM-UHFFFAOYSA-N
- 3-carbomethoxy indole
- PubChem7506
- methylindole-3-carboxylate
- methyl indole 3-carboxylate
- 3-methoxycarbonyl-1H-indole
- KSC490C1F
- Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
- BCP00917
- Methyl indole-3-carboxylate, 99%
- 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
- CHEBI:65019
- BDBM50250885
- AMY23351
- HMS1661G01
- F2190-0648
- Z57164966
- Q27133581
- FT-0628332
- SCHEMBL1093530
- SDCCGMLS-0065824.P001
- DTXSID10343334
- I0491
- HY-79635
- A15922
- Methyl 1H-indole-3-carboxylate #
- Indole-3-carboxylicacidmethylester
- PB47482
- 942-24-5
- Indole-3-carboxylic acid methyl ester, 99%
- AKOS000579454
- METHYL INDOLE-3- CARBOXYLATE
- MFCD00189407
- CS-D1229
- CHEMBL2270066
- I-2505
- InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
- AB9732
- SY020043
- 7T-1502
- EN300-18395
- DA-75467
- Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
- STK397421
- +Expand
-
- MFCD00189407
- QXAUTQFAWKKNLM-UHFFFAOYSA-N
- 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
- O=C(C1C2C(=CC=CC=2)NC=1)OC
- 142023
Computed Properties
- 175.06300
- 1
- 2
- 2
- 175.063329
- 13
- 205
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- 3
- 0
- 42.1
Experimental Properties
- 1.95450
- 42.09000
- 1.5060 (estimate)
- Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
- 306.47°C (rough estimate)
- 148.0 to 152.0 deg-C
- 154.4oC
- Powder
- Not determined
- 1.1999 (rough estimate)
Methyl indole-3-carboxylate Security Information
- GHS07
- 3
- S26-S36-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- 36/37/38
- Warning
- IRRITANT
Methyl indole-3-carboxylate Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl indole-3-carboxylate Price
Methyl indole-3-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Methanol ; 0.5 h, reflux; reflux → rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
- Preparation of 3-carbomethoxyindole derivatives, Japan, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
- Methyl group at 1-position of stabilized indole as a protective groupHeterocycles, 1986, 24(10), 2791-2,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
Reference
- Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents, China, , ,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane , Water ; 1 min
Reference
- Synthesis of N-vinyl substituted indoles and their acid-catalyzed behaviorTetrahedron Letters, 2011, 52(17), 2062-2064,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Reference
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Sulfuric acid ; 16 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agentsPharmazie, 2017, 72(12), 707-713,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ; 2 h, 120 °C
Reference
- Preparation method of novel indole compound with antibacterial property, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
- Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl TriethylborateOrganic Letters, 2016, 18(15), 3918-3921,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C
Reference
- Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivativesSynthesis, 2008, (6), 903-912,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ; 12 h, 0.1 MPa, 120 °C
Reference
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materialsChemical Science, 2022, 13(23), 6865-6872,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
Reference
- Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin EOrganic Letters, 2016, 18(24), 6504-6507,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) , 1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ; 12 h, rt
1.2 9 h, 110 °C
1.2 9 h, 110 °C
Reference
- Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)sChemical Communications (Cambridge, 2017, 53(26), 3785-3788,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
- Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoestersKhimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50,
Methyl indole-3-carboxylate Raw materials
- 1H-Indole-3-carboxylic acid, 1-[(benzoyloxy)methyl]-, methyl ester
- Indole
- Methyl 1-(1-methylethenyl)-1H-indole-3-carboxylate
- 1H-Indole-1,3-dicarboxylic acid, 3-methyl 1-(phenylmethyl) ester
- 3,3-Dimethyl 1,2-dihydro-3H-indole-3,3-dicarboxylate
- dimethyl 1H-indole-1,3-dicarboxylate
- Methyl indoline-3-carboxylate
- Benzeneacetic acid, α-methylene-2-nitro-, methyl ester
- methyl 1H-indole-3-carboximidoate hydrochloride
- trichloroacetyl chloride
- 1H-indole-3-carboxylic acid
Methyl indole-3-carboxylate Preparation Products
Methyl indole-3-carboxylate Suppliers
J&K Scientific
Audited Supplier
(CAS:942-24-5)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:942-24-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:942-24-5)
A LA DING
anhua.mao@aladdin-e.com
Methyl indole-3-carboxylate Related Literature
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John W. Blunt,Brent R. Copp,Wan-Ping Hu,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2008 25 35
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Ying-Ji Sun,Deng-Jie Zhao,Bo Song Analyst 2022 147 3360
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Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
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Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Chem. Commun. 2017 53 5117
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Alessandro Sacchetti,Alessandra Silvani,Francesco G. Gatti,Giordano Lesma,Tullio Pilati,Beatrice Trucchi Org. Biomol. Chem. 2011 9 5515
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Xin Chen,Yunyun Bian,Baichuan Mo,Peng Sun,Chunxia Chen,Jinsong Peng RSC Adv. 2020 10 24830
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Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869
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Thomas B. Parsons,Cédric Ghellamallah,Louise Male,Neil Spencer,Richard S. Grainger Org. Biomol. Chem. 2011 9 5021
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Nicholas Vo?te,Douglas Philp,Alexandra M. Z. Slawin,Nicholas J. Westwood Org. Biomol. Chem. 2010 8 442
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Takumi Abe,Yuka Takahashi,Yuki Matsubara,Koji Yamada Org. Chem. Front. 2017 4 2124
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
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